An In-depth Technical Guide to 3-(2-Ethylphenoxy)pyrrolidine: Navigating a Landscape of Limited Data
An In-depth Technical Guide to 3-(2-Ethylphenoxy)pyrrolidine: Navigating a Landscape of Limited Data
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
The following guide addresses the chemical properties of 3-(2-Ethylphenoxy)pyrrolidine. Our comprehensive search of established chemical databases, including PubChem and ChemSpider, and the broader scientific literature has revealed a significant scarcity of specific experimental data for this particular molecule. No definitive CAS number, nor detailed reports on its synthesis, spectral analysis (NMR, MS, IR), or precise physicochemical properties (melting point, boiling point, solubility, etc.) are readily available in the public domain.
This situation suggests that 3-(2-Ethylphenoxy)pyrrolidine is likely a novel or infrequently synthesized compound. Therefore, this guide will proceed by providing a foundational understanding based on the known properties of its constituent chemical moieties: the pyrrolidine ring and the 2-ethylphenoxy group. We will also present general, well-established protocols for the synthesis and characterization of similar substituted pyrrolidines, offering a predictive framework for researchers venturing into the study of this specific molecule.
Molecular Structure and Predicted Physicochemical Properties
1.1. Chemical Structure
3-(2-Ethylphenoxy)pyrrolidine is comprised of a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine ring, connected via an ether linkage at its 3-position to a 2-ethylphenyl group.
Caption: Chemical structure of 3-(2-Ethylphenoxy)pyrrolidine.
1.2. Predicted Physicochemical Properties
In the absence of experimental data, computational models can provide estimations of key physicochemical properties. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 |
| Topological Polar Surface Area (TPSA) | ~21.3 Ų |
| Hydrogen Bond Donors | 1 (the pyrrolidine nitrogen) |
| Hydrogen Bond Acceptors | 2 (the pyrrolidine nitrogen and the ether oxygen) |
| pKa (of the conjugate acid) | ~9.0 - 10.0 |
These values are estimations and should be confirmed experimentally.
The predicted logP suggests that 3-(2-Ethylphenoxy)pyrrolidine is a moderately lipophilic compound, likely exhibiting good solubility in a range of organic solvents and limited solubility in water. The presence of the basic pyrrolidine nitrogen will allow for the formation of water-soluble salts upon treatment with acid.
Proposed Synthesis Strategy
A common and effective method for the synthesis of 3-aryloxypyrrolidines is the Williamson ether synthesis. This approach involves the reaction of an alcohol with an alkyl halide or, in this case, the reaction of a phenoxide with a pyrrolidine bearing a suitable leaving group.
2.1. Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the ether bond, leading to two commercially available or readily synthesizable precursors: 2-ethylphenol and a 3-halopyrrolidine or a pyrrolidine with another suitable leaving group at the 3-position (e.g., a tosylate or mesylate).
Caption: Retrosynthetic analysis of 3-(2-Ethylphenoxy)pyrrolidine.
2.2. Proposed Synthetic Protocol
This protocol is a general guideline and would require optimization for the specific substrates.
Step 1: Protection of the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is a nucleophile and can interfere with the Williamson ether synthesis. Therefore, it is crucial to protect this nitrogen atom prior to the etherification step. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
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Dissolve 3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
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Add a base, for example, triethylamine or sodium bicarbonate.
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Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Work up the reaction by extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
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Purify the resulting N-Boc-3-hydroxypyrrolidine by column chromatography if necessary.
Step 2: Activation of the Hydroxyl Group
To facilitate the nucleophilic substitution, the hydroxyl group of N-Boc-3-hydroxypyrrolidine needs to be converted into a better leaving group, such as a tosylate or mesylate.
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Dissolve N-Boc-3-hydroxypyrrolidine in anhydrous DCM or pyridine at 0 °C.
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Add a base, such as triethylamine or pyridine.
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Slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).
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Stir the reaction at 0 °C and then allow it to warm to room temperature until the starting material is consumed.
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Quench the reaction with water and extract the product into an organic solvent.
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Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the N-Boc-3-tosyloxypyrrolidine or N-Boc-3-mesyloxypyrrolidine.
Step 3: Williamson Ether Synthesis
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In an inert atmosphere (e.g., under nitrogen or argon), dissolve 2-ethylphenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenol and form the corresponding phenoxide.
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Stir the mixture at room temperature for a short period to ensure complete formation of the phenoxide.
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Add the N-Boc-3-tosyloxypyrrolidine (or mesylate) to the reaction mixture.
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Heat the reaction to an elevated temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude N-Boc-3-(2-ethylphenoxy)pyrrolidine by column chromatography.
Step 4: Deprotection of the Pyrrolidine Nitrogen
The final step is the removal of the Boc protecting group to yield the target compound.
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Dissolve the purified N-Boc-3-(2-ethylphenoxy)pyrrolidine in a suitable solvent like DCM or dioxane.
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Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
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Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
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Remove the solvent and excess acid under reduced pressure.
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If the hydrochloride salt is desired, it can be isolated directly. To obtain the free base, neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent.
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Dry the organic layer and concentrate to yield 3-(2-ethylphenoxy)pyrrolidine.
Caption: Proposed workflow for the synthesis of 3-(2-Ethylphenoxy)pyrrolidine.
Recommended Analytical Characterization
Once synthesized, a thorough characterization of 3-(2-ethylphenoxy)pyrrolidine is essential to confirm its identity, purity, and structure.
3.1. Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons of the 2-ethylphenoxy group, the ethyl group protons (a quartet and a triplet), and the protons of the pyrrolidine ring.
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¹³C NMR: Will show the number of chemically non-equivalent carbon atoms. This is crucial for confirming the carbon skeleton of the molecule.
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2D NMR (COSY, HSQC, HMBC): These experiments will be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
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Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): Will determine the exact mass of the molecule, allowing for the confirmation of its elemental composition.
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Infrared (IR) Spectroscopy:
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Will show the presence of key functional groups. Expected characteristic absorptions include N-H stretching of the secondary amine, C-H stretching (aromatic and aliphatic), and C-O stretching of the ether linkage.
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3.2. Chromatographic Analysis
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Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of reactions and assess the purity of the product.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.
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Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both purity assessment and to obtain the mass spectrum of the compound if it is sufficiently volatile and thermally stable.
Potential Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its three-dimensional nature and ability to engage in hydrogen bonding make it an attractive core for designing ligands that target a variety of biological receptors.
The incorporation of a 2-ethylphenoxy group introduces a lipophilic aromatic moiety that can participate in hydrophobic and aromatic interactions within a protein binding pocket. The ethyl group at the ortho position can provide steric hindrance that may influence the conformation of the molecule and its binding selectivity.
Given these structural features, 3-(2-ethylphenoxy)pyrrolidine could be a valuable building block or lead compound for the development of novel therapeutics targeting, for example, G-protein coupled receptors (GPCRs), ion channels, or enzymes where interactions with both a basic amine and an aromatic group are important for binding.
Conclusion
While specific experimental data for 3-(2-ethylphenoxy)pyrrolidine is currently lacking in the public domain, this guide provides a comprehensive theoretical framework for its synthesis and characterization. The proposed synthetic route, based on well-established chemical principles, offers a reliable starting point for its preparation. The outlined analytical techniques are essential for confirming the structure and purity of the synthesized compound. The potential of this molecule as a scaffold in drug discovery is significant, and it is our hope that this guide will stimulate further research into its chemical properties and biological activities.
References
*Due to the lack of specific literature on 3-(2-Ethylphenoxy)pyrrolidine, this section will remain unpopulated. Should this compound be synthesized and characterized, it is imperative that the experimental findings be published in a peer-reviewed journal to contribute to the collective knowledge of the scientific community.reviewed journal to contribute to the collective knowledge of the scientific community.
